异鼠李素-3-O-葡萄糖苷

描述

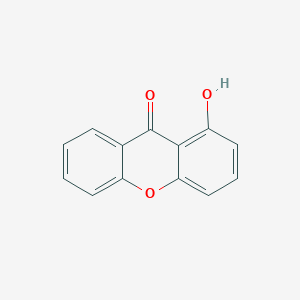

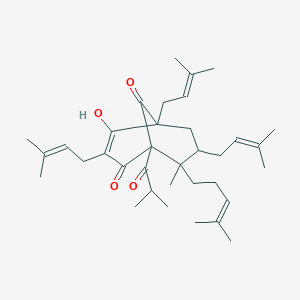

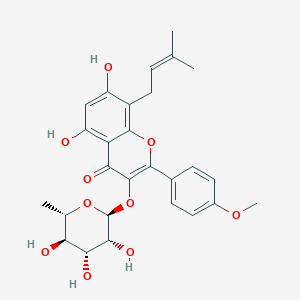

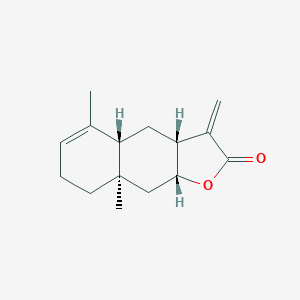

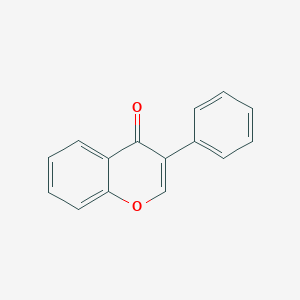

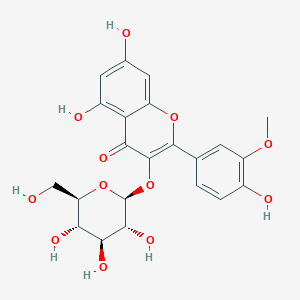

异鼠李素-3-O-葡萄糖苷是一种天然存在的黄酮类糖苷,存在于各种植物中,包括蔬菜和水果。它是异鼠李素的衍生物,异鼠李素是一种以其抗氧化特性而闻名的黄酮醇。 异鼠李素-3-O-葡萄糖苷的化学式为C22H22O12,它以其潜在的健康益处而闻名,包括抗炎、抗氧化和抗糖尿病作用 .

科学研究应用

异鼠李素-3-O-葡萄糖苷具有广泛的科学研究应用:

化学: 它被用作分析化学中的参考化合物,用于定量和识别黄酮类化合物。

生物学: 它表现出显着的抗炎和抗氧化活性,使其成为生物学研究的兴趣对象。

医药: 由于其抗糖尿病、心脏保护和抗癌特性,它在治疗糖尿病、心血管疾病和癌症方面具有潜在的治疗应用。

准备方法

合成路线和反应条件: 异鼠李素-3-O-葡萄糖苷可以通过酶促方法合成。 一种有效的方法涉及使用三酶级联系统,包括鼠李糖基转移酶、大豆蔗糖合酶和尿苷二磷酸鼠李糖合酶,以及尿苷二磷酸鼠李糖再生系统 .

工业生产方法: 异鼠李素-3-O-葡萄糖苷的工业生产通常涉及从植物来源中提取,例如沙棘(Hippophae rhamnoides)和银杏(Ginkgo biloba)。 提取过程可能包括酶辅助提取 (EAE) 和固液提取 (SLE) 以最大程度地提高产量和纯度 .

化学反应分析

反应类型: 异鼠李素-3-O-葡萄糖苷会发生各种化学反应,包括:

氧化: 它可以被氧化形成不同的衍生物。

还原: 还原反应可以改变其官能团。

取代: 取代反应可以在分子中引入新的官能团。

常用试剂和条件:

氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠等还原剂。

取代: 卤代烷烃和酸等试剂用于取代反应。

作用机制

异鼠李素-3-O-葡萄糖苷通过各种分子靶点和途径发挥其作用:

抗氧化活性: 它清除自由基并上调抗氧化酶,减少氧化应激。

抗炎活性: 它通过调节 NF-κB 和 MAPK 等信号通路抑制促炎细胞因子的产生和介质。

相似化合物的比较

异鼠李素-3-O-葡萄糖苷在黄酮类糖苷中是独一无二的,因为它具有特定的糖基化模式,这增强了其生物利用度和生物活性。类似的化合物包括:

- 异鼠李素-3-O-鼠李糖苷

- 异鼠李素-3-O-新橙皮苷

- 异鼠李素-3-O-芸香糖苷

属性

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O12/c1-31-12-4-8(2-3-10(12)25)20-21(17(28)15-11(26)5-9(24)6-13(15)32-20)34-22-19(30)18(29)16(27)14(7-23)33-22/h2-6,14,16,18-19,22-27,29-30H,7H2,1H3/t14-,16-,18+,19-,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQLRUIIRRZYHHS-LFXZADKFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601311218 | |

| Record name | Isorhamnetin 3-O-glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601311218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5041-82-7 | |

| Record name | Isorhamnetin 3-O-glucoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5041-82-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isorhamnetin-3-O-glucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005041827 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isorhamnetin 3-O-glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601311218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISORHAMNETIN 3-O-GLUCOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BI252A6EPL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential therapeutic benefits of isorhamnetin-3-O-glucoside?

A1: Research suggests potential benefits in several areas: * Neuroprotection: May promote neurite outgrowth and protect neuronal cells against oxidative stress [, ].* Anti-diabetic effects: Exhibits potential to enhance glucose uptake in muscle cells, reduce glucose production in liver cells, and inhibit α-amylase and α-glucosidase enzymes [, , ].* Anti-obesity properties: May suppress lipid accumulation and adipogenesis, potentially by inhibiting pro-adipogenic transcription factors []. * Anti-inflammatory and antinociceptive effects: Studies indicate potential for reducing inflammation and pain, possibly by modulating inflammatory pathways and nitric oxide synthase (NOS) activity [, ].

Q2: How does isorhamnetin-3-O-glucoside exert its neuroprotective effects?

A2: Research suggests it may promote neurite outgrowth, potentially by enhancing the expression of neurofilaments induced by nerve growth factor (NGF) in PC12 cells []. It also shows promise in protecting neuronal cells from oxidative stress, though the exact mechanisms require further investigation [].

Q3: What is known about the anti-diabetic mechanism of action of isorhamnetin-3-O-glucoside?

A3: It demonstrates the potential to:* Stimulate glucose uptake in C2C12 mouse muscle cells [].* Reduce glucose production in H4IIE rat liver cells, potentially by reducing glucose-6-phosphatase enzymatic activity [].* Inhibit α-amylase and α-glucosidase enzymes, potentially slowing down carbohydrate digestion and absorption [].

Q4: How does isorhamnetin-3-O-glucoside impact obesity?

A4: Studies indicate that it can inhibit lipase activity in a dose-dependent manner []. Furthermore, it may suppress lipid accumulation and adipogenesis in 3T3-L1 adipocytes, potentially by downregulating pro-adipogenic transcription factors like C/EBPα [].

Q5: How does isorhamnetin-3-O-glucoside contribute to anti-inflammatory and antinociceptive effects?

A5: While the exact mechanisms need further elucidation, current research suggests several possibilities:* It may modulate the secretion of pro-inflammatory and anti-inflammatory cytokines [].* It might act similarly to non-steroidal anti-inflammatory drugs (NSAIDS) by targeting inflammatory pathways [].* It could potentially inhibit nitric oxide synthase (NOS) activity, thus reducing inflammation and pain [].

Q6: What is the molecular formula and weight of isorhamnetin-3-O-glucoside?

A6: Its molecular formula is C28H32O16 and its molecular weight is 624.54 g/mol.

Q7: What analytical methods are used to identify and quantify isorhamnetin-3-O-glucoside?

A7: Several techniques are commonly employed: * High-performance liquid chromatography (HPLC) coupled with various detectors like diode array detection (DAD), electrospray ionization mass spectrometry (ESI-MS), and tandem mass spectrometry (MS/MS) are widely used for identification and quantification [, , , , ].* Ultra-performance liquid chromatography (UPLC) coupled with Q-TOF mass spectrometry offers enhanced resolution and sensitivity for analyzing complex mixtures [, ].* Nuclear magnetic resonance (NMR) spectroscopy provides detailed structural information [, , ].

Q8: How do structural modifications of isorhamnetin-3-O-glucoside affect its activity?

A8: Research on related flavonoids suggests that:* The presence of a hydroxyl group at position 3 of the C ring and bulky, hydrophilic, electron-donating substituents at this position may enhance the inhibition of dipeptidyl peptidase-IV (DPP-IV), an enzyme involved in glucose metabolism [].* Glycosylation patterns influence activity, with specific glycosides exhibiting varying degrees of efficacy in different biological assays [, , ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。